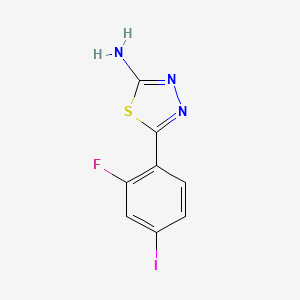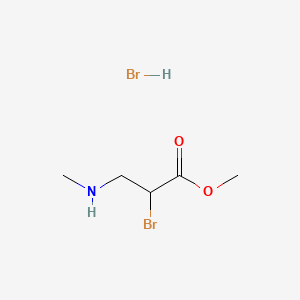
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide is a chemical compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes a bromine atom and a methylamino group attached to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide typically involves the bromination of methyl 3-(methylamino)propanoate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of hydrobromic acid as a bromine source and a suitable solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide involves its interaction with various molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-Bromo-2-(bromomethyl)propionate: Similar structure but with an additional bromine atom.
Methyl 2-Bromo-2-methylpropionate: Similar ester structure but with a different substitution pattern.
Methyl 3-Bromopropionate: Lacks the methylamino group, making it less reactive in certain reactions.
Uniqueness
Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide is unique due to the presence of both a bromine atom and a methylamino group, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C5H11Br2NO2 |
|---|---|
Peso molecular |
276.95 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-(methylamino)propanoate;hydrobromide |
InChI |
InChI=1S/C5H10BrNO2.BrH/c1-7-3-4(6)5(8)9-2;/h4,7H,3H2,1-2H3;1H |
Clave InChI |
HEPHEOQTADTVAX-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C(=O)OC)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)

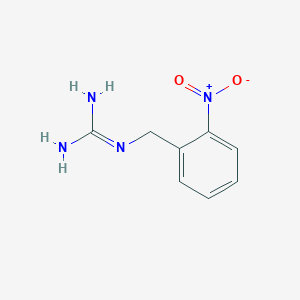
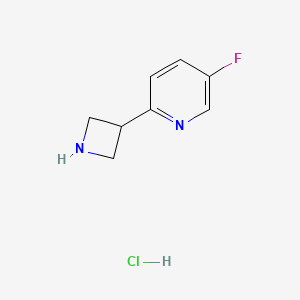

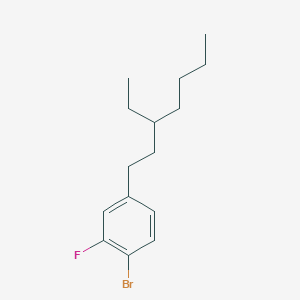
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)




